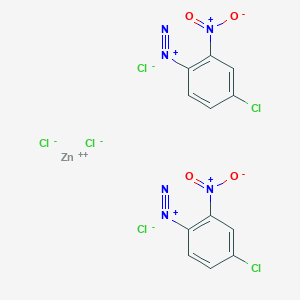

zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride

Vue d'ensemble

Description

Zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride is a useful research compound. Its molecular formula is C6H3ClN3O2.1/2Cl4Zn and its molecular weight is 576.3 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride is a compound that exhibits significant biological activity, particularly in the context of antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a zinc ion coordinated with a 4-chloro-2-nitrobenzenediazonium moiety. The diazonium group is known for its reactivity, particularly in coupling reactions, which can lead to the formation of azo compounds that possess various biological activities.

Mechanisms of Biological Activity

- Antimicrobial Properties : Research indicates that compounds containing diazonium salts can serve as effective antimicrobial agents. The presence of the nitro group in the structure enhances its reactivity and potential to disrupt microbial cell functions. A study highlighted the compound's ability to reduce volatile sulfur compounds (VSCs) produced by bacteria, suggesting its application in controlling odor-causing microorganisms .

- Reactivity and Coupling Reactions : The diazonium functionality allows for coupling with various substrates, leading to the formation of stable azo compounds that may exhibit enhanced biological activities compared to their precursors. These reactions are often utilized in synthesizing new antimicrobial agents with improved efficacy against resistant strains of bacteria .

- Zinc Ion Contribution : Zinc ions play a crucial role in biological systems, influencing enzyme activity and cellular signaling pathways. The incorporation of zinc in this compound may enhance its biological activity by facilitating interactions with biological targets or stabilizing reactive intermediates during chemical reactions .

Antimicrobial Activity

A comprehensive study investigated the antimicrobial efficacy of various diazonium salts, including those derived from 4-chloro-2-nitrobenzenediazonium. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

- Case Study on Antimicrobial Efficacy : In vitro tests revealed that zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride showed a MIC of 32 µg/mL against S. aureus, which is notably lower than traditional antibiotics like tetracycline, indicating its potential as an alternative therapeutic agent .

- Application in Odor Control : Another case study focused on the application of this compound in reducing VSCs produced by oral bacteria. The results demonstrated a significant reduction in VSC levels when treated with the compound, suggesting its utility in dental hygiene products .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 303.8 g/mol |

| Antimicrobial Activity (MIC) | 32 µg/mL against S. aureus |

| Reactivity | High (due to diazonium group) |

| Stability | Moderate (dependent on conditions) |

Applications De Recherche Scientifique

Organic Synthesis

A. Azo Coupling Reactions

Zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride serves as an effective coupling agent in the synthesis of azo compounds. Azo coupling involves the reaction of diazonium salts with activated aromatic compounds, resulting in the formation of azo dyes, which are widely used in textiles and inks. The presence of the nitro group enhances the electrophilicity of the diazonium salt, facilitating faster coupling reactions under mild conditions .

B. Synthesis of Pharmaceuticals

This compound has been utilized in synthesizing various pharmaceutical agents. For instance, it can be employed to modify existing drugs or develop new ones by introducing specific functional groups via diazo coupling reactions. The ability to create diverse derivatives makes it a valuable tool in medicinal chemistry .

Materials Science

A. Polymer Chemistry

In polymer chemistry, zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride can be used to functionalize polymers through diazotization reactions. This process allows for the introduction of reactive sites on polymer backbones, enabling further chemical modifications that can enhance properties such as solubility, thermal stability, and mechanical strength .

B. Surface Modification

The compound is also applied in surface chemistry for modifying surfaces to improve adhesion properties or to impart specific functionalities. For example, it can be used to create hydrophobic or hydrophilic surfaces depending on the desired application in coatings and adhesives .

Environmental Applications

A. Wastewater Treatment

Research has indicated that diazonium salts, including zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride, can be effective agents in wastewater treatment processes. They can facilitate the degradation of organic pollutants through advanced oxidation processes, leading to improved water quality .

B. Sensor Development

The compound's ability to undergo redox reactions makes it a candidate for developing sensors for detecting environmental pollutants. Its electrochemical properties allow for the design of sensitive detection systems that can monitor hazardous substances in real-time .

Case Studies

Propriétés

IUPAC Name |

zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3ClN3O2.4ClH.Zn/c2*7-4-1-2-5(9-8)6(3-4)10(11)12;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJJAROGLQFLQR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl6N6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904285 | |

| Record name | 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14263-89-9 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.